
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with a cyano group, a methanesulfonyl group, and a nitro group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide typically involves multi-step organic synthesis. One common route includes:
Sulfonylation: The addition of a methanesulfonyl group, usually achieved by reacting the nitrobenzene derivative with methanesulfonyl chloride in the presence of a base like pyridine.
Amidation: The formation of the benzamide structure by reacting the sulfonylated nitrobenzene with an appropriate amine, such as 1-cyano-1-methylpropylamine, under conditions that promote amide bond formation, like using coupling agents (e.g., EDCI, DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes:
Continuous flow reactors: To ensure consistent reaction conditions and high yields.
Automated synthesis: Utilizing robotic systems to handle reagents and reaction conditions precisely.
Purification: Techniques such as crystallization, distillation, and chromatography to achieve high purity.
化学反应分析
Types of Reactions
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon, iron powder, and hydrochloric acid.
Nucleophiles: Various amines, alcohols, and thiols for substitution reactions.
Hydrolysis conditions: Strong acids (e.g., HCl) or bases (e.g., NaOH).
Major Products
Reduction: Converts the nitro group to an amine.
Substitution: Yields derivatives with different functional groups replacing the methanesulfonyl group.
Hydrolysis: Produces carboxylic acids and amines.
科学研究应用
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide is utilized in various fields:
Chemistry: As an intermediate in organic synthesis and a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide exerts its effects often involves:
Molecular targets: Enzymes, receptors, or proteins that interact with the compound.
Pathways: Inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.
Binding: The compound may bind to active sites or allosteric sites on proteins, altering their function.
相似化合物的比较
Similar Compounds
N-(1-cyano-1-methylpropyl)-3-methanesulfonylbenzamide: Lacks the nitro group, which may affect its reactivity and applications.
N-(1-cyano-1-methylpropyl)-5-nitrobenzamide: Lacks the methanesulfonyl group, potentially altering its chemical properties and biological activity.
Uniqueness
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide is unique due to the presence of both the nitro and methanesulfonyl groups, which confer distinct reactivity and potential for diverse applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
N-(2-cyanobutan-2-yl)-3-methylsulfonyl-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-4-13(2,8-14)15-12(17)9-5-10(16(18)19)7-11(6-9)22(3,20)21/h5-7H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHMVVRUDHIBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate](/img/structure/B2973224.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2973225.png)
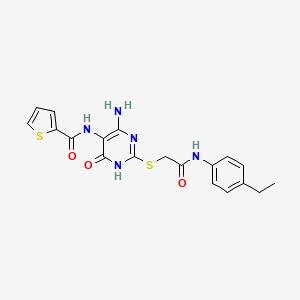
![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2973228.png)
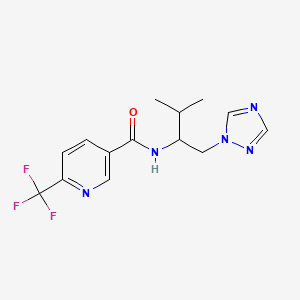

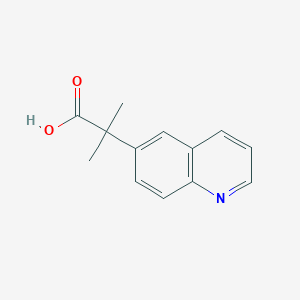
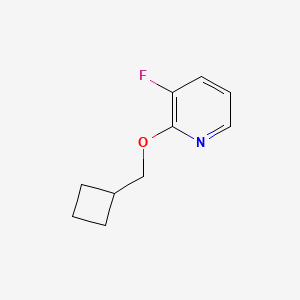
![1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2973238.png)
![3,5-Diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2973239.png)
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2973240.png)
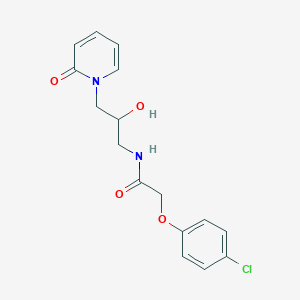
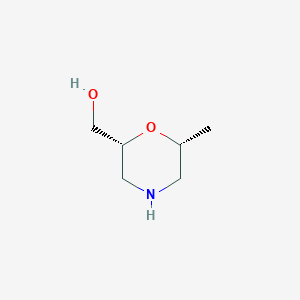
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2973245.png)
